5-fluoropyridine-2,4-diamine hydrochloride
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Overview
Description
5-fluoropyridine-2,4-diamine hydrochloride is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which include the presence of both fluorine and amine groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoropyridine-2,4-diamine hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of 2-aminopyridine followed by fluorination using sodium nitrite (NaNO₂) in hydrofluoric acid (HF). The reaction conditions often require careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often employs large-scale fluorination processes. These processes may involve the use of complex fluorinating agents such as aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at elevated temperatures (450-500°C) to achieve the desired fluorination .
Chemical Reactions Analysis
Types of Reactions
5-fluoropyridine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The amine groups can participate in redox reactions, leading to the formation of different oxidation states.
Substitution reactions: The compound can undergo substitution reactions at the amine positions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide (NaOCH₃) for nucleophilic substitution.
Oxidizing agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different amine derivatives .
Scientific Research Applications
5-fluoropyridine-2,4-diamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides and insecticides.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-fluoropyridine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-fluoropyridine-2,4-diamine hydrochloride include:
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
- 2-fluoro-5-fluoroalkoxypyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of both amine groups at the 2 and 4 positions, which provides unique reactivity and potential for diverse chemical modifications. This makes it particularly valuable in the synthesis of complex molecules for various applications .
Properties
CAS No. |
189281-63-8 |
---|---|
Molecular Formula |
C5H7ClFN3 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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